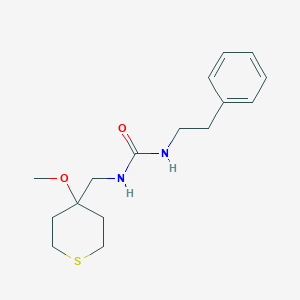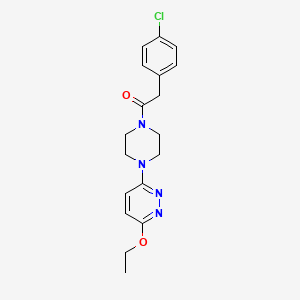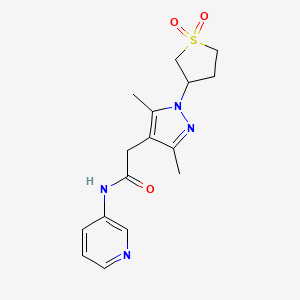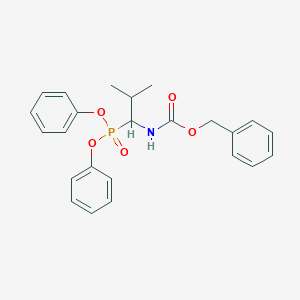![molecular formula C22H24N2O6S B2978634 (E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1005723-80-7](/img/structure/B2978634.png)
(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
Research into the synthesis of novel heterocycles using thiazole derivatives has shown promising applications in medicinal chemistry. For example, Abdel-Motaal et al. (2020) utilized a thiazole derivative as a building block to synthesize new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting the compound's potential in drug discovery and development Abdel-Motaal, Alanzy, & Asem, 2020.
Photolysis Reactions
The study of photolysis reactions involving ethyl carboxylate derivatives has provided insights into the behavior of these compounds under specific light conditions. Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing two competing photolytic pathways that have implications for understanding the chemical stability and reactivity of similar compounds under light exposure Ang & Prager, 1992.
Anticancer Activity
The exploration of thiazole derivatives for anticancer applications has been a significant area of research. Compounds synthesized from thiazole derivatives have been evaluated for their anticancer activity, offering a foundation for the development of new therapeutic agents. The research conducted by Abdel-Motaal et al. (2020) is an example of this application, emphasizing the potential of thiazole derivatives in contributing to cancer treatment Abdel-Motaal, Alanzy, & Asem, 2020.
Wirkmechanismus
Target of Action
It contains aTrimethoxyphenyl (TMP) group, which is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, which is part of the compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets by fitting into specific binding sites, leading to inhibition or modulation of the target’s activity.
Biochemical Pathways
Given the targets inhibited by tmp-containing compounds, it can be inferred that the compound may affect pathways involving tubulin polymerization, hsp90 function, trxr activity, hlsd1-mediated demethylation, alk2 signaling, p-gp mediated drug efflux, and pdgf receptor β signaling .
Result of Action
Tmp-containing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against certain parasites, and associations with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . This suggests that the compound may have similar effects.
Eigenschaften
IUPAC Name |
ethyl 3-ethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-6-24-15-9-8-13(21(26)30-7-2)12-18(15)31-22(24)23-20(25)14-10-16(27-3)19(29-5)17(11-14)28-4/h8-12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMCSMPCMCKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)
![Benzo[d]thiazol-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2978554.png)



![1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2978558.png)
![(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978559.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)


